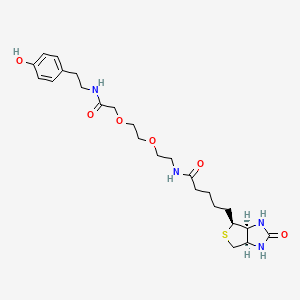

Biotin-AEEA-Tyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound Biotin-AEEA-Tyramide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[3,4-d]imidazole core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-AEEA-Tyramide involves multiple steps, starting from readily available precursors. The key steps typically include:

Formation of the thieno[3,4-d]imidazole core: This can be achieved through a cyclization reaction involving a suitable thioamide and an α-halo ketone under basic conditions.

Functionalization of the core: Introduction of the oxo and hydroxy groups can be done through oxidation and reduction reactions, respectively.

Coupling reactions: The final step involves coupling the functionalized core with the appropriate amine and ester groups to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Biotin-AEEA-Tyramide: can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

Reduction: The oxo group can be reduced to a hydroxyl group.

Substitution: The amine and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a hydroxyl group.

Scientific Research Applications

Key Applications

-

Immunohistochemistry (IHC)

- Enhanced Detection : Biotin-AEEA-Tyramide is utilized in TSA protocols to improve the sensitivity of IHC assays. It allows for the visualization of antigens that would otherwise be undetectable due to low expression levels.

- Multiplexing : Recent advancements have incorporated this compound into multiplex fluorescent systems, enabling simultaneous detection of multiple targets within a single sample .

-

Proteomics

- Proximity-Dependent Biotinylation : This compound is employed in proximity-dependent biotinylation techniques (e.g., BioID and APEX) to label proteins that are in close proximity to biotinylated enzymes. This approach facilitates the study of protein interactions and cellular localization .

- Mass Spectrometry Analysis : this compound enhances the identification of biotinylated peptides during mass spectrometry analysis, contributing to more accurate proteomic profiling .

-

Cellular Imaging

- Fluorescence Microscopy : The compound is used in fluorescence microscopy to visualize cellular structures with high resolution. Its application in combination with other imaging techniques has shown improved signal-to-noise ratios, making it valuable for studying complex biological systems .

- Expansion Microscopy : this compound has been integrated into expansion microscopy protocols to enhance fluorescence signals while preserving cellular structures, allowing for detailed imaging at nanometer resolutions .

Case Study 1: Immunohistochemical Analysis in Neural Tissue

A study demonstrated the effectiveness of this compound in enhancing androgen receptor immunoreactivity in rat brain tissues. The application of TSA resulted in a 10-100 fold increase in signal intensity, allowing for better visualization of ARs in regions like the prefrontal cortex, which typically exhibit low receptor expression .

Case Study 2: Proximity Labeling for Protein Interaction Mapping

In another investigation, researchers applied this compound within a BioID framework to map protein interactions in live cells. The study reported a significant increase in identified protein interactions compared to conventional methods, showcasing its utility in understanding cellular dynamics and interactions .

Data Table: Comparison of Signal Enhancement Techniques

| Technique | Signal Increase | Application Area | Notes |

|---|---|---|---|

| Tyramide Signal Amplification | 10-100 fold | Immunohistochemistry | Enhances detection of low-abundance targets |

| Proximity-Dependent Biotinylation | Varies | Proteomics | Useful for studying protein interactions |

| Fluorescence Microscopy | High | Cellular Imaging | Improves visualization clarity |

| Expansion Microscopy | Moderate | Structural Biology | Preserves cellular architecture |

Mechanism of Action

The mechanism of action of Biotin-AEEA-Tyramide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

- 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(4-hydroxyphenyl)ethylamino]-2-oxoethoxy]ethoxy]ethyl]butanamide

- 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(4-hydroxyphenyl)ethylamino]-2-oxoethoxy]ethoxy]ethyl]hexanamide

Uniqueness

The uniqueness of Biotin-AEEA-Tyramide lies in its specific structural features, which confer distinct biological and chemical properties. These features include the thieno[3,4-d]imidazole core and the presence of multiple functional groups that allow for diverse chemical modifications and interactions.

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(4-hydroxyphenyl)ethylamino]-2-oxoethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N4O6S/c29-18-7-5-17(6-8-18)9-10-25-22(31)15-34-14-13-33-12-11-26-21(30)4-2-1-3-20-23-19(16-35-20)27-24(32)28-23/h5-8,19-20,23,29H,1-4,9-16H2,(H,25,31)(H,26,30)(H2,27,28,32)/t19-,20-,23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITANZMLRCKMBSO-JTAQYXEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.